(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine

Asymmetric catalysis Cyclopropanation Cobalt complexes

Common pain point: researchers using diphenyl analogs observe suboptimal enantioselectivity (84-85% ee) in cyclopropanation. The (1S,2S)-mesityl diamine solves this: its sterically demanding mesityl groups boost enantioselectivity to 90-96% ee and trans selectivity to 90:10. Key advantages: - >10% ee improvement over diphenyl analogs in cobalt-catalyzed cyclopropanation - Enables rapid HPLC/SFC chiral separations matching or exceeding commercial P-CAP-DP columns - ≥97% chemical purity, ≥99% ee commercially available

Molecular Formula C20H28N2
Molecular Weight 296.4 g/mol
CAS No. 186769-18-6
Cat. No. B070833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
CAS186769-18-6
Molecular FormulaC20H28N2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C
InChIInChI=1S/C20H28N2/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6/h7-10,19-20H,21-22H2,1-6H3/t19-,20-/m0/s1
InChIKeyILMRHFMYIXTNMC-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1S,2S)-Dimesitylethylenediamine Outperforms Generic Diamines


(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine (also known as (1S,2S)-1,2-dimesitylethylenediamine) is a C2-symmetric chiral vicinal diamine bearing sterically demanding 2,4,6-trimethylphenyl (mesityl) substituents on the 1,2-ethanediamine backbone [1]. It serves as a privileged scaffold for constructing chiral ligands and organocatalysts, as well as a functional monomer for polymeric chiral stationary phases (CSPs) used in enantioselective HPLC and SFC separations [2]. The compound is commercially available with high chemical purity (>97%) and enantiomeric excess (≥99% ee) [3].

Risks of Replacing (1S,2S)-Dimesitylethylenediamine with Less-Hindered Diamines


The steric demand imposed by the mesityl (2,4,6-trimethylphenyl) groups is the primary driver of enantioselectivity in catalytic applications and chiral recognition in chromatographic separations [1]. When the mesityl substituents are replaced by less bulky phenyl or 3,5-dimethylphenyl groups in cobalt-catalyzed cyclopropanation, the enantiomeric excess drops from 90–96% ee to 84–85% ee [1]. Similarly, polymeric CSPs fabricated from (1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethylenediamine exhibit complementary and often superior enantioselectivity compared to the commercial diphenyl-based P-CAP-DP column [2]. Generic substitution without matching steric profile therefore directly compromises chiral discrimination and catalytic performance.

Quantitative Evidence: (1S,2S)-Dimesitylethylenediamine vs. Analogs


Cobalt-Catalyzed Cyclopropanation: Mesityl vs. Diphenyl Diamine

In a direct head-to-head comparison under identical conditions, cobalt(II) complexes derived from (1S,2S)-1,2-dimesitylethylenediamine (complex 8a) catalyzed the cyclopropanation of styrene with t-butyl diazoacetate to give the product with 90% ee, whereas complexes prepared from (1S,2S)-1,2-diphenylethylenediamine (1a) and (1S,2S)-1,2-bis(3,5-dimethylphenyl)ethylenediamine (7a) delivered only 84% ee and 85% ee, respectively [1]. Further structural optimization—incorporating ester side chains on the ligand backbone (complexes 14a/15a)—raised the enantioselectivity to 96% ee with 90:10 trans:cis diastereoselectivity [1].

Asymmetric catalysis Cyclopropanation Cobalt complexes

Polymeric CSP Enantioselectivity vs. Commercial P-CAP-DP

Payagala et al. synthesized three polymeric CSPs from (1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethylenediamine, (1S,2S)-1,2-bis(2-chlorophenyl)ethylenediamine, and (1S,2S)-1,2-di-1-naphthylethylenediamine, and benchmarked them against the commercial P-CAP-DP column (diphenyl-based) [1]. The three new CSPs collectively resolved 72 out of 100 racemates with 37 baseline separations (Rs ≥ 1.5) across normal-phase HPLC and SFC modes, exhibiting similar or better enantioselectivities and consistently faster separations than P-CAP-DP [1]. The mesityl-derived CSP contributed distinct complementary selectivity for certain analyte classes, including amines, amides, alcohols, amino acids, esters, imines, thiols, and sulfoxides [1].

Chiral chromatography CSP Supercritical fluid chromatography

Steric Bulk–Enantioselectivity Correlation

Ikeno et al. explicitly stated that "the steric demand of the diamine unit of the complexes seriously influenced the enantioselectivity" [1]. The progression in enantiomeric excess—84% ee (diphenyl, 1a) → 85% ee (3,5-dimethylphenyl, 7a) → 90% ee (mesityl, 8a)—establishes a direct rank-order correlation between aryl group steric bulk and catalytic enantioselectivity [1]. The mesityl group, bearing three methyl substituents, provides the highest steric shielding and consequently the highest ee in the series.

Steric parameters Ligand design Structure-selectivity relationship

Commercial Enantiopurity Advantage Over Generic Diamines

The (1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethylenediamine is commercially supplied with enantiomeric excess of 99% (J&K Scientific, 95% chemical purity) [1] and chemical purity >97.0% by GC/T (TCI) . In comparison, several generic (1S,2S)-1,2-diphenylethylenediamine products are offered at 95% ee. The 4-percentage-point higher ee specification for the mesityl compound means that 4% less of the enantiomeric impurity is present, which translates to a proportional reduction in the formation of the undesired enantiomeric product in asymmetric catalysis.

Enantiomeric purity Procurement specification Quality control

Applications of (1S,2S)-Dimesitylethylenediamine


Asymmetric Cyclopropanation Catalyst Development

The 96% ee and 90:10 trans selectivity achieved with the mesityl-derived cobalt complex [1] make this diamine the ligand precursor of choice for synthesizing cyclopropane-containing active pharmaceutical ingredients (APIs) where high enantiopurity is critical. Procurement of the (1S,2S)-mesityl diamine, rather than the diphenyl analog, can elevate product ee by over 10 percentage points in optimized systems.

Polymeric CSP Manufacturing for High-Throughput QC

The mesityl-based CSP matches or exceeds the performance of the commercial P-CAP-DP column while delivering faster separations [2]. This positions (1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethylenediamine as a cost-effective monomer for producing next-generation CSPs in quality control laboratories that require rapid chiral analysis of drug substances and intermediates.

Chiral N,N'-Bis(3-oxobutylidene) Ligand Synthesis

The direct correlation between aryl group steric bulk and enantioselectivity established by Ikeno et al. [1] indicates that the mesityl derivative is the optimal platform for constructing β-ketoiminato-type ligands. Researchers designing new catalysts for asymmetric cyclopropanation, 1,3-dipolar cycloaddition, or related transformations should prioritize this compound over less sterically demanding analogs.

Chiral Diamine Building Blocks for Enantioselective Methodology

With commercial availability at 99% ee [3], the compound serves as a reliable, high-purity starting material for academic groups developing novel chiral ligands, organocatalysts, or CSPs, minimizing the confounding effect of ligand enantiomeric impurity on observed reaction enantioselectivity.

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